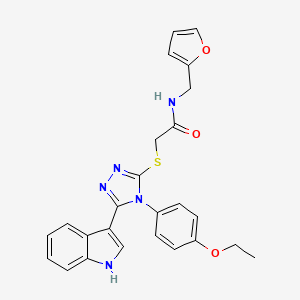![molecular formula C15H15F3N2O2 B3020238 N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311486-37-9](/img/structure/B3020238.png)
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide, also known as CP-945,598, is a small molecule drug that is used in scientific research. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are used to study the role of the endocannabinoid system in various physiological processes.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the inhibition of the FAAH enzyme, which is responsible for breaking down endocannabinoids such as anandamide. By blocking FAAH, N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide increases the levels of endocannabinoids in the body, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been shown to produce a range of biochemical and physiological effects in various studies. These include analgesic (pain-relieving), anti-inflammatory, anxiolytic (anti-anxiety), and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows researchers to study the role of the endocannabinoid system in various physiological processes with greater precision. However, one limitation of using N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is that it may have off-target effects on other enzymes or receptors in the body, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide and the endocannabinoid system. These include:
1. Studying the effects of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide on different types of pain, such as neuropathic pain or inflammatory pain.
2. Investigating the potential of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide as a treatment for anxiety and depression.
3. Exploring the effects of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide on other physiological processes, such as appetite regulation or immune function.
4. Developing more potent and selective FAAH inhibitors that can be used in clinical trials for various conditions.
5. Investigating the role of the endocannabinoid system in various disease states, such as cancer or neurodegenerative disorders.
In conclusion, N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is a potent and selective FAAH inhibitor that is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It has shown promise in producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and has potential for future research in various areas.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the reaction of 1-cyanocyclobutylamine with 2-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 2-chloropropanoic acid to yield the final product.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It is a potent and selective FAAH inhibitor, which means it blocks the breakdown of endocannabinoids by the FAAH enzyme. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then activate cannabinoid receptors in the body.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(13(21)20-14(9-19)7-4-8-14)22-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZOYLETCFHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3020156.png)
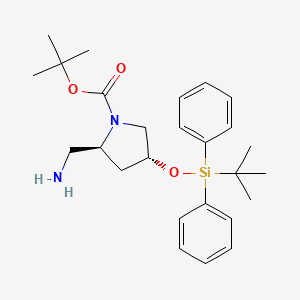



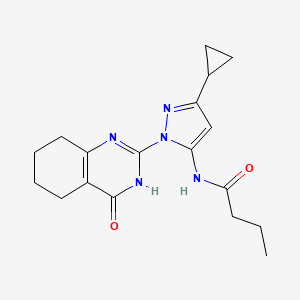
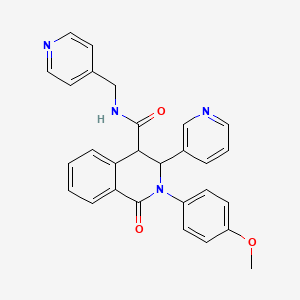
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3020171.png)

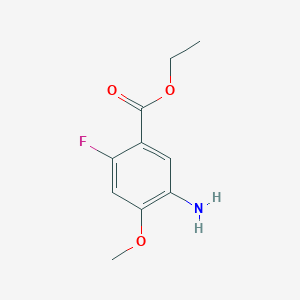
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
